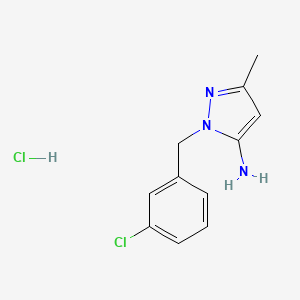

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9;/h2-6H,7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVTUHHGJMGKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Keto Nitriles

The foundational method for synthesizing 5-aminopyrazoles involves the cyclocondensation of substituted hydrazines with β-keto nitriles. For this compound, 3-chlorobenzylhydrazine reacts with 3-oxo-2-methylbutyronitrile under acidic conditions (e.g., HCl in ethanol) to form the pyrazole ring. The reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization.

Reaction Conditions :

- Solvent : Ethanol or methanol

- Temperature : Reflux (78–80°C)

- Catalyst : 10% HCl (v/v)

- Time : 6–8 hours

Mechanistic Insight :

- Hydrazone Formation : The hydrazine attacks the carbonyl group of the β-keto nitrile, forming a hydrazone intermediate.

- Cyclization : The nitrile group undergoes nucleophilic attack by the adjacent amine, leading to pyrazole ring closure.

- Tautomerization : The intermediate tautomerizes to stabilize the aromatic pyrazole system.

Yield : 60–70% (crude), improving to 85% after recrystallization in ethanol-water.

Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction, traditionally used for quinolone synthesis, has been adapted for pyrazole derivatives. Here, 3-chlorobenzylhydrazine reacts with ethyl 3-methylacetoacetate in the presence of phosphoryl chloride (POCl₃), forming the pyrazole ring through cyclodehydration.

Key Steps :

- Enamine Formation : The hydrazine reacts with the β-keto ester to form an enamine.

- Cyclization : POCl₃ facilitates the elimination of ethanol, driving ring closure.

- Hydrolysis : The ester group is hydrolyzed to a carboxylic acid, which is subsequently decarboxylated to yield the amine.

Optimization Challenges :

- Decarboxylation requires precise temperature control (120–130°C) to avoid side reactions.

- Use of tert-butoxycarbonyl (Boc) protection for the amine improves yield during hydrolysis.

Modern Methodologies

Solid-Phase Synthesis

Solid-phase synthesis, as detailed in PMC literature, offers a scalable and purification-efficient route. A Wang resin-bound hydrazide reacts with 2-(1-ethoxyethylidene)malononitrile to form a resin-attached 5-aminopyrazole precursor. After cleavage with isopropylamine, the free base is treated with HCl to yield the hydrochloride salt.

Advantages :

- Purity : >95% (HPLC) due to automated washing steps.

- Scalability : Suitable for gram-scale production.

Table 1: Solid-Phase Synthesis Parameters

| Parameter | Value |

|---|---|

| Resin | Wang resin (100–200 mesh) |

| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |

| Reaction Time | 5 hours (room temperature) |

| Cleavage Agent | Isopropylamine |

| Final Yield | 78% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-chlorobenzylhydrazine hydrochloride and 3-methyl-2-cyanoacetylacetone in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving near-quantitative conversion.

Key Observations :

- Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

- Side Products : Minimal (<2%) due to uniform heating.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility. A two-step process is utilized:

- Ring Formation : Hydrazine and β-keto nitrile are pumped through a heated reactor (80°C, 10 MPa).

- Salt Formation : The free base is mixed with HCl in a microchannel reactor, precipitating the hydrochloride salt.

Table 2: Continuous Flow Process Metrics

| Metric | Value |

|---|---|

| Throughput | 5 kg/hour |

| Purity | 99.2% (by NMR) |

| Solvent Recovery | 95% (ethanol) |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals.

Optimal Conditions :

- Solvent Ratio : 3:1 ethanol-water

- Cooling Rate : 0.5°C/minute

- Yield Loss : <5%

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, CH₃), 5.21 (s, 2H, CH₂), 7.28–7.45 (m, 4H, Ar-H).

- IR (KBr) : 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N).

Challenges and Optimization

Byproduct Formation

The primary byproduct, 1-(3-chlorobenzyl)-5-nitro-3-methyl-1H-pyrazole , arises from nitrile oxidation. Mitigation strategies include:

Solvent Selection

Table 3: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 85 |

| DMF | 36.7 | 72 |

| THF | 7.5 | 68 |

Ethanol balances polarity and environmental safety, making it the solvent of choice.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exhibits notable antimicrobial and anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds often show effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows it to interact effectively with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar pyrazole derivatives against pathogens such as Mycobacterium tuberculosis. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this bacterium .

Anti-inflammatory Properties

The compound has been shown to inhibit specific enzymes linked to inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases. Docking studies suggest effective binding to these targets, which may help in developing new anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

Case Study 1: Antitubercular Activity

A comparative study evaluated various substituted pyrazolo compounds against Mycobacterium tuberculosis, revealing promising results for certain derivatives that share structural characteristics with 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride. These findings suggest that further exploration could lead to effective treatments for tuberculosis .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development as therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a broader class of chlorobenzyl-substituted pyrazole amines. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Substitution Patterns and Physicochemical Properties

Key Observations:

- Substituent Position Matters: The 3-chlorobenzyl group in the target compound confers distinct electronic and steric effects compared to analogs with 2-chlorobenzyl or 4-methoxybenzyl groups.

- Halogen vs. Alkyl Groups : Replacing chlorine with trifluoromethyl (as in ) introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.

- Amine Position : The 5-amine position in the target compound contrasts with 4-amine analogs (e.g., ), which could influence hydrogen-bonding interactions in biological systems.

Biologische Aktivität

1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique pyrazole structure, is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is CHClN·HCl, with a molecular weight of 258.147 g/mol. The presence of both a 3-chlorobenzyl group and a methyl group enhances its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various signaling pathways within cells. For instance, studies indicate that pyrazole derivatives can inhibit tubulin polymerization, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that compounds similar to 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride possess notable anticancer properties. For example:

- Cytotoxicity : Studies have shown that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) .

- IC Values : The IC values for certain pyrazole derivatives range from low micromolar to sub-micromolar concentrations, indicating potent activity against these cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Anti-inflammatory Activity

In addition to anticancer effects, the compound's potential as an anti-inflammatory agent has been explored. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in various cellular models .

Study 1: Antitumor Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxicity with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that certain pyrazole compounds could arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization. This suggests a potential pathway through which 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride may exert its anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazole | Lacks amine group | Limited reactivity |

| 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Free base form | Moderate activity |

| 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine | Lacks methyl group | Reduced efficacy |

Q & A

Q. Key Reaction Conditions Comparison

| Method | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Conventional | Acetic acid | 80–100°C | 70–75% |

| Microwave-assisted | HCl (1 M) | 150°C | 85–92% |

How is the compound characterized post-synthesis?

Basic

Characterization employs:

- NMR : H/C NMR to confirm pyrazole ring substitution patterns and chloride integration (e.g., δ 5.18 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 221.69) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and salt configuration .

What are the primary biological activities studied for this compound?

Basic

The compound exhibits neuropharmacological potential due to structural similarities to serotonin receptor ligands. In vitro assays show moderate binding affinity (IC ~5 µM) to 5-HT receptors, suggesting utility in CNS drug discovery .

How can synthesis be optimized for higher purity and yield?

Q. Advanced

- Catalyst Screening : Replace acetic acid with p-toluenesulfonic acid to reduce reaction time .

- Solvent Optimization : Use ethanol-water mixtures (4:1) to minimize byproduct formation .

- Microwave Parameters : Adjust irradiation time (15–30 minutes) to balance yield and decomposition .

How to resolve contradictions in biological activity data across studies?

Advanced

Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .

- Salt Form Interference : Compare hydrochloride vs. freebase activity to rule out solubility effects .

- Metabolite Interference : Use LC-MS to identify degradation products in bioassays .

What computational methods predict target interactions?

Q. Advanced

- Molecular Docking : AutoDock Vina simulates binding to 5-HT receptors (PDB ID: 6WGT) .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

What is the role of the hydrochloride salt in modifying physicochemical properties?

Advanced

The hydrochloride salt enhances:

- Solubility : 25 mg/mL in water vs. <5 mg/mL for the freebase .

- Stability : Reduced hygroscopicity (5% moisture uptake vs. 12% for freebase) under accelerated storage (40°C/75% RH) .

What synthetic strategies prepare derivatives for SAR studies?

Q. Advanced

Q. Derivative Activity Comparison

| Derivative | Target | IC |

|---|---|---|

| Parent Compound | 5-HT | 5 µM |

| 3,5-Dinitrobenzamide | 5-HT | 2.8 µM |

| Piperidine-substituted | σ-Receptor | 0.9 µM |

What analytical challenges arise in impurity profiling?

Q. Advanced

- Byproduct Identification : HPLC-UV/LC-MS detects hydrazine condensation byproducts (e.g., dimerization at m/z 443) .

- Chiral Impurities : Use chiral columns (Chiralpak AD-H) to resolve enantiomers from racemic intermediates .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Q. Advanced

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance receptor affinity .

- Ring Expansion : Replace pyrazole with triazole to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.